molecular formula C8H6BrFO2 B13105327 2-Bromo-4-fluoro-3-methylbenzoic acid

2-Bromo-4-fluoro-3-methylbenzoic acid

Cat. No.: B13105327
M. Wt: 233.03 g/mol
InChI Key: RUUYKMKFZCTVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-3-methylbenzoic acid (CAS 1373412-97-5) is a high-value, multifunctional benzoic acid derivative engineered for advanced chemical synthesis and research applications. With a molecular weight of 233.03 g/mol and the molecular formula C₈H₆BrFO₂, this compound is supplied as a solid powder and is intended For Research Use Only. Not for human or veterinary use . The strategic introduction of halogen atoms (bromine and fluorine) and a methyl group on the benzoic acid scaffold imparts specific and highly desirable characteristics, making it an exceptional building block for constructing complex molecules . The bromine atom serves as a common handle for metal-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds and the attachment of diverse molecular fragments . The electron-withdrawing fluorine atom can enhance lipophilicity and membrane permeability, and is known to engage in specific interactions with biological targets, which can be valuable in optimizing the pharmacological profile of drug candidates . Furthermore, the methyl group influences the electronic properties of the aromatic ring and can itself be a site for further chemical modification, for instance through oxidation . This unique combination of reactive sites makes this compound a versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the creation of new functional materials . Researchers can leverage the carboxylic acid group for directed ortho metalation (DoM) to achieve further regioselective functionalization or for amide coupling reactions to incorporate the scaffold into larger structures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H6BrFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

RUUYKMKFZCTVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)C(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromo 4 Fluoro 3 Methylbenzoic Acid

Established Synthetic Pathways to Halogenated and Alkyl-Substituted Benzoic Acid Analogs

The synthesis of complex aromatic molecules like 2-Bromo-4-fluoro-3-methylbenzoic acid draws upon several well-established reaction classes. The choice of pathway is often dictated by the desired substitution pattern and the electronic nature of the substituents already present on the aromatic ring.

Directed aromatic functionalization leverages the presence of a directing group on the aromatic ring to achieve high regioselectivity in subsequent reactions. The carboxylic acid group itself is an effective director for ortho-lithiation, a process known as Directed ortho Metalation (DoM). This strategy offers a powerful method for constructing polysubstituted aromatics with precise control over substituent placement, often under mild conditions. beilstein-journals.org

In this approach, the substrate is treated with a strong base, such as an organolithium reagent, which selectively removes a proton from the position ortho to the directing group. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a new substituent. This method provides incontestable ortho regioselectivity, a significant advantage over classical electrophilic aromatic substitution. beilstein-journals.org Transition metal-catalyzed C-H activation is another key strategy, where a catalyst, often based on palladium or iridium, is directed by a coordinating group like a carboxylate to functionalize a specific C-H bond. nih.govnih.govacs.org For instance, iridium-catalyzed C-H ortho-amination has been successfully applied to complex benzoic acid derivatives, demonstrating high selectivity for carboxylate-directed functionalization. nih.gov

Table 1: Examples of Directed Functionalization Reactions

Reaction Type Directing Group Catalyst/Reagent Position Functionalized
Directed ortho Metalation (DoM) -COOH, -CONR₂, -OMe n-BuLi, s-BuLi Ortho
Pd-Catalyzed C-H Hydroxylation -COOH Palladium(II) / Pyridine-pyridone ligand Ortho
Ir-Catalyzed C-H Amination -COOH Iridium(III) Ortho

Nucleophilic aromatic substitution (SNAr) provides a pathway to synthesize substituted benzoic acids, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgchemistrysteps.com The mechanism typically involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. chemistrysteps.com

For this reaction to be effective, two main conditions must be met:

The aromatic ring must possess strong electron-withdrawing groups (such as nitro or carbonyl groups) to make it susceptible to nucleophilic attack. chemistrysteps.com

There must be a good leaving group (typically a halide) present on the ring. chemistrysteps.com

Crucially, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. chemistrysteps.comphiladelphia.edu.jo While direct SNAr on a precursor to this compound is less common, the principles are vital in the synthesis of potential starting materials or in side-reaction considerations. For example, a highly activated precursor could be functionalized with a nucleophile before subsequent transformations.

Electrophilic aromatic substitution (SEAr) is one of the most fundamental and widely used methods for functionalizing arenes. nih.govacs.org These reactions involve an electrophile attacking the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate, followed by deprotonation to restore aromaticity. nih.govlibretexts.orglibretexts.org

Common SEAr reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃). libretexts.orglibretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can later be reduced to an amine, which is a versatile functional group. libretexts.orgwikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. youtube.com

The regiochemical outcome of SEAr is governed by the directing effects of the substituents already on the ring. Both the fluorine atom and the methyl group are ortho, para-directors, which is a key consideration in the synthesis of this compound.

Precursor Design and Derivatization in the Synthesis of this compound

A logical precursor would be 4-fluoro-3-methyltoluene . From this starting material, the synthesis could proceed via an electrophilic bromination followed by oxidation.

Electrophilic Bromination: The bromination of 4-fluoro-3-methyltoluene presents a regiochemical challenge. The fluorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating ortho, para-director. The position C2 is ortho to both the methyl and fluoro groups, making it a likely, and desired, site for bromination. Steric hindrance from the adjacent methyl group might slightly disfavor this position, but the combined electronic directing effects would strongly favor it over other positions. The reaction would typically be carried out using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Oxidation: The resulting 2-bromo-4-fluoro-3-methyltoluene could then be oxidized to the target benzoic acid. The benzylic methyl group (at C3) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org This oxidation specifically targets the alkyl side-chain as long as the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org

An alternative strategy could involve a Sandmeyer reaction, starting from an appropriately substituted aniline. For instance, 3-fluoro-2-methylaniline could be brominated at the 6-position. The resulting 6-bromo-3-fluoro-2-methylaniline could then undergo diazotization with nitrous acid, followed by reaction with a copper(I) cyanide to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid. This multi-step process offers an alternative approach where regioselectivity can be controlled at different stages.

Optimization of Reaction Conditions and Yields in the Synthesis of Substituted Benzoic Acids

Optimizing reaction conditions is critical for maximizing the yield and purity of substituted benzoic acids. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants and bases.

For instance, in palladium-catalyzed C-H activation/alkylation reactions of benzoic acids, the selection of the base was found to be crucial. While initial conditions worked for some substrates, variations in the arene substitution led to a decrease in yields due to competing SN2 reactions. A careful screening and selection of the appropriate base restored reactivity for a wider range of benzoic acids. nih.gov Similarly, in iridium-catalyzed ortho-monoiodination of benzoic acids, mild conditions were developed to achieve high selectivity (>20:1) for the mono-iodinated product over the di-iodinated one. researchgate.net

The alkylation of para-substituted benzoic acids has been studied in detail, establishing a Hammett linear free energy relationship for a series of 16 substituted acids. acs.org This type of quantitative analysis allows for the prediction of reaction rates and helps in the rational design of reaction conditions for new substrates.

Table 2: Optimization of a Catalytic Amidation of Benzoic Acid

Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
1 1 150-155 3 Moderate
2 2 150-155 3 High
3 2 160-165 3 Near-quantitative
4 2 160-165 5 Near-quantitative

Data adapted from a study on the synthesis of amides from benzoic acid and p-toluidine, illustrating the effect of catalyst loading, temperature, and time. researchgate.net

Regioselectivity and Stereoselectivity in the Synthesis of Halogenated Benzoic Acids

Achieving the correct regiochemistry is paramount in the synthesis of polysubstituted aromatics like this compound. Regioselectivity in the synthesis of halogenated benzoic acids is primarily controlled by the electronic and steric effects of the substituents already present on the aromatic ring during electrophilic substitution, or by the strategic placement of a directing group in metal-catalyzed C-H activation.

In electrophilic bromination, the directing effects of the substituents dictate the position of the incoming bromine atom. For a precursor like 4-fluoro-3-methyltoluene, both the fluoro and methyl groups direct ortho and para. The C2 position is ortho to both groups, making it electronically favored. The C6 position is ortho to the fluoro group and meta to the methyl group, while the C5 position is para to the methyl group and meta to the fluoro group. The interplay between these directing effects, combined with potential steric hindrance from the methyl group, determines the final product distribution.

Halogen-metal exchange reactions offer an alternative route with potentially high regioselectivity. A study on 3-substituted 1,2-dibromo arenes demonstrated that the exchange using isopropylmagnesium chloride occurs predominantly at the 2-position, allowing for the synthesis of 2-substituted 5-bromobenzoic acids with high selectivity. organic-chemistry.org The selectivity in these cases is influenced by the stability of the resulting arylmagnesium intermediate. organic-chemistry.org

Furthermore, studies on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids have shown that the regioselectivity is influenced by both steric and coordination effects of the substituents. mdpi.com Weak, non-covalent interactions between substituents and the catalyst's ligands can play a subtle but important role in directing the C-H activation step. mdpi.com Stereoselectivity is generally not a factor in the synthesis of the aromatic core itself, but it can become relevant if chiral centers are present in side chains or are introduced in subsequent reactions.

Reactivity Profiles and Transformational Chemistry of 2 Bromo 4 Fluoro 3 Methylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2-Bromo-4-fluoro-3-methylbenzoic acid towards substitution is complex due to the competing electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the existing groups on the ring direct the position of the incoming electrophile. The directing effects are as follows:

-COOH (Carboxyl group): Deactivating and meta-directing. google.com

-Br (Bromo group): Deactivating but ortho, para-directing. ontosight.ai

-F (Fluoro group): Deactivating but ortho, para-directing. ontosight.ai

-CH₃ (Methyl group): Activating and ortho, para-directing. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, especially those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution. chemrxiv.orgnih.gov In this compound, the strongly electronegative fluorine and bromine atoms, along with the carboxyl group, make the ring electron-deficient and thus susceptible to attack by strong nucleophiles. The SNAr mechanism is favored when powerful electron-withdrawing groups are positioned ortho or para to a good leaving group (like a halide). chemrxiv.orgprepchem.com The fluorine atom, being more electronegative, can activate the ring for nucleophilic attack and can itself be a leaving group, particularly when positioned para to a strong electron-withdrawing group like a nitro group. prepchem.com

Table 1: Directing Effects of Substituents on the Aromatic Ring
SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-COOHC1Deactivatingmeta
-BrC2Deactivatingortho, para
-CH₃C3Activatingortho, para
-FC4Deactivatingortho, para

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that readily undergoes various transformations.

This compound can be converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net For sterically hindered carboxylic acids, alternative methods like using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents may be employed to facilitate the reaction. chemicalbook.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net

The formation of amides from this compound is a crucial transformation, often used in the synthesis of biologically active molecules. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. The direct reaction requires high temperatures, so coupling agents are commonly used to facilitate the reaction under milder conditions. prepchem.com Widely used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, 4-bromo-2-fluorobenzoic acid has been successfully converted to 4-bromo-2-fluoro-N-methylbenzamide using EDCI and HOBt with methylamine. nih.gov Another method involves the use of titanium(IV) chloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. google.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. nih.govtcichemicals.com The reaction with LiAlH₄ proceeds via an aluminum acyloxy intermediate, which is then further reduced to the primary alcohol, (2-bromo-4-fluoro-3-methylphenyl)methanol. It is important to note that these strong hydrides can potentially also reduce the aryl halides, although the carboxylic acid is typically more reactive.

Oxidation: The methyl group on the benzene (B151609) ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side-chain on an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. nih.govnih.govorganic-chemistry.org This reaction would convert this compound into 3-bromo-5-fluorophthalic acid.

Table 2: Summary of Carboxylic Acid Functional Group Transformations
TransformationReagentsProduct Functional Group
EsterificationAlcohol (e.g., ROH), H⁺ catalystEster (-COOR)
Amide FormationAmine (e.g., RNH₂), Coupling Agent (e.g., EDCI)Amide (-CONHR)
ReductionLiAlH₄ or BH₃, then H₂OPrimary Alcohol (-CH₂OH)
Oxidation of Methyl GroupKMnO₄, heatDicarboxylic Acid

Halogen-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom at the C-2 position serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.gov This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position of the benzoic acid core. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, including carboxylic acids.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. chemicalbook.com This transformation would convert this compound into N-substituted 2-amino-4-fluoro-3-methylbenzoic acid derivatives. These anthranilic acid derivatives are important scaffolds in medicinal chemistry. nih.gov A related copper-catalyzed Ullmann condensation has been used to synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline, highlighting the feasibility of C-N bond formation at this position. nih.gov

Derivatization for Advanced Chemical Synthesis

Due to its polysubstituted and multifunctional nature, this compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Anthranilic acid derivatives, which can be synthesized from this compound via Buchwald-Hartwig or Ullmann reactions, are a key structural component of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, substituted benzoic acids are frequently used as starting materials or key intermediates in the synthesis of kinase inhibitors for cancer therapy. The ability to selectively functionalize the molecule at the carboxylic acid group (via esterification or amidation) and at the bromine atom (via cross-coupling) allows for the systematic construction of a library of compounds for structure-activity relationship (SAR) studies in drug discovery. The specific substitution pattern of fluorine and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a desirable scaffold for designing targeted therapeutics.

Reaction Kinetics and Mechanistic Studies

The electronic and steric effects of the substituents on the benzene ring—the bromine atom, the fluorine atom, the methyl group, and the carboxylic acid group—undoubtedly influence the compound's reactivity. The interplay of the electron-withdrawing inductive effects of the halogens, the electron-donating hyperconjugation of the methyl group, and the meta-directing nature of the carboxylic acid group would be expected to govern its behavior in various chemical reactions. However, without specific experimental studies, any discussion of its reaction kinetics and mechanisms would be purely speculative.

Detailed investigations, potentially employing techniques such as spectroscopy (NMR, IR), chromatography (GC, HPLC), and computational modeling, would be necessary to elucidate the kinetics and mechanisms of reactions involving this compound. Such studies would provide valuable insights into its reactivity, stability, and potential for application in various chemical syntheses.

Due to the lack of available data, no data tables on reaction kinetics can be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Fluoro 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the magnetic properties of certain atomic nuclei. For 2-Bromo-4-fluoro-3-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful for mapping the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton.

Aromatic Protons: The benzene (B151609) ring has two hydrogen atoms. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The coupling between these adjacent protons would likely result in a doublet of doublets splitting pattern for each, influenced by the adjacent fluorine and bromine atoms.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is characteristically found far downfield, often as a broad singlet, typically in the range of δ 10-13 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.0 - 8.5 Doublet of Doublets
Methyl (-CH₃) 2.0 - 2.5 Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

Carboxylic Carbon: The carbon atom of the carboxylic acid group is typically observed in the downfield region of the spectrum, around δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly bonded to the electronegative bromine and fluorine atoms will have their chemical shifts significantly influenced. The carbon attached to the fluorine will show a characteristic splitting due to carbon-fluorine coupling.

Methyl Carbon: The carbon of the methyl group will resonate in the upfield region of the spectrum, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 165 - 175
Aromatic C-Br ~120
Aromatic C-F ~160 (with C-F coupling)
Other Aromatic C 110 - 140

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorobenzenes, the chemical shifts are typically reported relative to a standard such as CFCl₃. The presence of the ortho-bromo and meta-methyl and carboxylic acid groups will influence the precise chemical shift.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong absorption band, characteristic of the carbonyl group in a carboxylic acid, is expected around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of the ring substituents.

C-F Stretch: A strong band corresponding to the C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O Stretch (Carboxylic Acid) ~1700 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-F Stretch 1250 - 1000 Strong

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic ring are often strong and characteristic in the Raman spectrum.

C=C and C-C Stretching: The C=C stretching vibrations of the aromatic ring are expected to be prominent.

C-Br and C-F Stretching: While the C-F stretch is strong in the IR, the C-Br stretch may be more easily observed in the Raman spectrum.

Carbonyl Group: The C=O stretching vibration will also be present in the Raman spectrum, though typically weaker than in the FTIR spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities for both FTIR and FT-Raman spectra, which can then be compared with experimental data for a complete structural assignment. nih.govresearchgate.netnih.govijtsrd.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
Benzoic acid
2-aminobromobenzoic acid

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom significantly influences its mass spectrum due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br.

The electron ionization (EI) mass spectrum is expected to exhibit a characteristic pair of molecular ion peaks of similar intensity. Given the compound's molecular formula, C₈H₆BrFO₂, the monoisotopic mass is approximately 231.95 atomic mass units. Therefore, the molecular ion (M⁺) peaks would appear at m/z 232 (containing 79Br) and m/z 234 (containing 81Br).

The fragmentation of this compound is governed by the cleavage of the weakest bonds and the formation of stable fragment ions. For aromatic carboxylic acids, fragmentation typically involves initial losses from the carboxylic acid group. Key fragmentation pathways for this molecule are predicted to include:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond results in a prominent acylium ion. This would produce a characteristic isotopic pair at m/z 215 and 217 ([M-OH]⁺). This is often a major fragmentation pathway for benzoic acids. miamioh.edu

Loss of a carboxyl group (-COOH): The loss of the entire carboxylic acid group yields the bromofluoromethyl-substituted benzene cation. This would lead to an isotopic pair at m/z 187 and 189 ([M-COOH]⁺).

Loss of a bromine atom (-Br): Cleavage of the C-Br bond from the molecular ion would result in a fragment ion at m/z 153. While the C-Br bond is relatively weak, fragmentation of the carboxylic group is often more favorable in benzoic acid derivatives.

A summary of the predicted key fragments in the mass spectrum of this compound is presented below.

Predicted Fragment Ion Formula of Fragment m/z (79Br / 81Br) Neutral Loss
Molecular Ion[C₈H₆BrFO₂]⁺232 / 234-
Acylium Ion[C₈H₅BrFO]⁺215 / 217OH
Aromatic Cation[C₇H₅BrF]⁺187 / 189COOH
Fluoro-methylbenzoyl Cation[C₈H₆FO₂]⁺153Br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, its solid-state structure can be predicted with high confidence based on the well-documented behavior of other benzoic acid derivatives. researchgate.net

Substituted benzoic acids almost universally form centrosymmetric dimers in the crystal lattice. This robust supramolecular assembly, known as a synthon, is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. It is highly probable that this compound also adopts this dimeric structure.

A hypothetical data table based on typical values for benzoic acid dimers is provided below for illustrative purposes.

Parameter Description Expected Value / Feature
Crystal SystemThe symmetry system of the crystal lattice.Likely Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.Likely Centrosymmetric (e.g., P2₁/c, P-1)
Supramolecular SynthonThe primary intermolecular interaction motif.Carboxylic Acid Dimer via O-H···O Hydrogen Bonds
O···O distanceThe distance between oxygen atoms in the hydrogen bond.~2.6 - 2.7 Å

Polymorphism is the phenomenon where a chemical compound can crystallize into multiple, distinct solid-state forms with different crystal structures. ub.edu These different polymorphs, while chemically identical, can exhibit varied physicochemical properties, including melting point, solubility, stability, and mechanical strength. researchgate.netscispace.com The study and control of polymorphism are crucial in the pharmaceutical and materials science fields. ub.edu

For a molecule like this compound, polymorphism could arise from different packing arrangements of the expected carboxylic acid dimers or from different molecular conformations (e.g., slight torsions of the carboxyl group relative to the aromatic ring).

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. researchgate.net For this compound, crystal engineering strategies could be employed to:

Generate specific polymorphs: By carefully selecting crystallization solvents and conditions, it may be possible to isolate a desired polymorphic form.

Design co-crystals: Co-crystallization with other molecules (co-formers) could create novel solid forms where the benzoic acid dimer is either preserved or disrupted in favor of new hydrogen-bonding interactions with the co-former. This can be used to modify properties like solubility.

The substituents on the aromatic ring (Br, F, and CH₃) provide sites for various weak intermolecular interactions, which could be exploited in crystal engineering to guide the assembly of molecules into specific, desired architectures.

Other Advanced Analytical Techniques for Structural Characterization (e.g., Collision Cross Section (CCS) measurements)

Beyond standard mass spectrometry and crystallography, other advanced analytical techniques can provide deeper structural insights. One such technique is ion mobility-mass spectrometry (IM-MS), which measures the Collision Cross Section (CCS) of an ion.

The CCS is a physical property related to the size, shape, and charge of an ion in the gas phase. In an IM-MS experiment, ions are passed through a gas-filled drift tube under the influence of a weak electric field. Their drift time through the tube is dependent on their CCS; compact, spherical ions travel faster than extended, non-spherical ones of the same mass-to-charge ratio.

For this compound, CCS measurements could be particularly valuable for:

Isomer differentiation: Distinguishing it from its positional isomers (e.g., 2-Bromo-5-fluoro-4-methylbenzoic acid) that have the exact same mass but may present a different gas-phase conformation and therefore a different CCS value.

Conformational analysis: Providing experimental data on the gas-phase structure of the molecule, which can be compared with computationally modeled structures.

Structural confirmation: Adding another dimension of characterization to confirm the identity of the compound in complex mixtures, complementing retention time and mass-to-charge ratio data.

While no specific CCS data has been reported for this compound, the application of IM-MS represents a powerful, modern approach for its comprehensive structural characterization.

Applications of 2 Bromo 4 Fluoro 3 Methylbenzoic Acid As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

2-Bromo-4-fluoro-3-methylbenzoic acid serves as a crucial starting material for the construction of intricate molecular architectures. The differential reactivity of its functional groups can be exploited in a sequential manner to build up molecular complexity. For instance, the carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the bromine atom is a versatile handle for cross-coupling reactions.

The strategic positioning of the methyl and fluoro groups influences the electronic properties and steric environment of the aromatic ring, which can be advantageous in directing subsequent reactions to achieve desired regioselectivity. Although detailed synthetic pathways for specific complex natural products or macrocycles originating from this exact isomer are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive compounds. The general utility of polysubstituted benzoic acids in the synthesis of complex molecules is well-established, and this compound fits the profile of a highly adaptable building block for such endeavors.

Utility in the Construction of Functionalized Aromatic Systems

The construction of highly substituted and functionalized aromatic systems is a cornerstone of modern organic synthesis. This compound is an ideal substrate for such transformations due to the presence of the bromine atom, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions.

Key reactions for elaborating the aromatic core include:

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl, heteroaryl, vinyl, or alkyl groups through reaction with a corresponding boronic acid or boronate ester. wikipedia.orgnih.gov This reaction is a powerful tool for forming new carbon-carbon bonds and constructing biaryl systems, which are common scaffolds in pharmaceuticals and materials science. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This is a fundamental transformation in medicinal chemistry for the synthesis of anilines and their derivatives. wikipedia.org

Sonogashira Coupling: The bromine atom can be coupled with terminal alkynes to introduce alkynyl moieties onto the aromatic ring, providing access to another important class of organic compounds.

Heck Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with alkenes.

These transformations, often characterized by their high functional group tolerance and mild reaction conditions, allow for the late-stage functionalization of molecules containing the 2-bromo-4-fluoro-3-methylbenzoyl moiety.

Development of Specialized Reagents and Ligands

While specific examples of specialized reagents or ligands derived directly from this compound are not prominently featured in the literature, its structural features make it a plausible candidate for such applications. The presence of multiple coordination sites (the carboxylic acid and the fluorine atom) and a modifiable framework (via the bromine atom) are desirable characteristics in ligand design.

For instance, the carboxylic acid could be used to anchor the molecule to a metal center, while modifications at the bromine position could be used to tune the steric and electronic properties of the resulting ligand. Such tailored ligands are critical in the development of new catalysts for asymmetric synthesis and other advanced chemical transformations. The synthesis of bidentate phosphine (B1218219) ligands, for example, often relies on functionalized aromatic precursors. wikipedia.org

Precursors for Pharmaceutical and Agrochemical Intermediates

Halogenated and methylated benzoic acid derivatives are common structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutic agents and crop protection chemicals.

The fluorine atom is a particularly important feature, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a key point for diversification, allowing for the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-fluoro-3-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via halogenation and functional group interconversion. For example, bromination of a fluorinated methylbenzoic acid precursor using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Optimization involves controlling reaction temperature (60–80°C) and stoichiometry to minimize polybromination. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • NMR : 1^1H NMR (DMSO-d₆) for methyl (δ ~2.3 ppm), aromatic protons (δ ~7.1–7.8 ppm), and carboxylic acid (δ ~12–13 ppm). 19^{19}F NMR (δ ~-110 ppm for fluorine) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z ≈ 245) .

Q. What are the key challenges in handling and storing this compound?

  • Methodology : The bromo and fluoro substituents enhance electrophilicity, making the compound sensitive to moisture and light. Storage recommendations:

  • Short-term : Desiccator with silica gel at 4°C.
  • Long-term : Sealed under inert gas (argon) at -20°C. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The methyl group at position 3 hinders Suzuki-Miyaura coupling at position 2 (bromo). Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to improve yields .
  • Electronic Effects : The electron-withdrawing fluoro group at position 4 activates the bromo substituent for nucleophilic aromatic substitution (SNAr) with amines/thiols in polar aprotic solvents (DMF, DMSO) .
  • Data Table :
Reaction TypeCatalyst/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C65–72
SNAr with AnilineK₂CO₃, DMF, 110°C85–90

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., MIC for antimicrobial tests) with controls (e.g., ciprofloxacin for bacteria). Discrepancies may arise from impurity profiles (e.g., residual solvents affecting IC₅₀ values) .
  • Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or assay-specific artifacts .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or drug-target interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic regions (MEP surfaces) for reaction site prediction .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with flexible side-chain residues. Validate with MD simulations (AMBER) to assess stability .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar bromo-fluoro benzoic acids vary significantly?

  • Resolution : Variations arise from polymorphic forms or impurities. For example, 4-bromo-2-fluorocinnamic acid (mp 219–223°C) vs. 5-bromo-2-fluorocinnamic acid (mp 195–199°C) differ due to crystal packing . Always cross-check purity (HPLC) and crystallization solvents .

Notes for Experimental Design

  • Safety : Use bromine-handling protocols (fume hood, PPE) due to toxicity .
  • Scale-Up : For gram-scale synthesis, replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) .

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